molecular formula C27H39N3O9S3 B593293 NecroX-5 CAS No. 1383718-29-3

NecroX-5

Numéro de catalogue B593293
Numéro CAS: 1383718-29-3
Poids moléculaire: 645.8
Clé InChI: ZWWWDIWEZYRVMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NecroX-5 is a cell-permeable necrosis inhibitor with cytoprotective effects . It has been reported to possess anti-inflammatory, anti-oxidative, and anti-tumor activities . It has been studied for its effects on various diseases, including lung and breast cancer metastasis, melanoma metastasis, and pulmonary fibrosis .


Molecular Structure Analysis

NecroX-5 has a molecular formula of C27H39N3O9S3 and a molecular weight of 645.8 g/mol . Its IUPAC name is 5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid .


Physical And Chemical Properties Analysis

NecroX-5 has a molecular weight of 645.8 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 11, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 645.18484335 g/mol, and it has a topological polar surface area of 208 Ų .

Applications De Recherche Scientifique

Melanoma Metastasis Suppression

NecroX-5 has been identified as a potent inhibitor of melanoma metastasis. It achieves this by reducing the expression of Rho-family GTPases, which are crucial in cell migration . The compound’s ability to significantly decrease melanoma cell migration makes it a promising candidate for therapeutic intervention in melanoma treatment.

Anti-Metastatic Effects in Breast Cancer

In breast cancer, NecroX-5 has shown promise in reducing cell migration, thereby inhibiting metastasis . Although it does not inhibit tumor growth directly, its impact on extending the mean survival rate of affected individuals highlights its potential as an adjunct therapy in breast cancer management.

Pulmonary Fibrosis Amelioration

NecroX-5 exhibits antifibrotic properties, particularly in the context of bleomycin-induced pulmonary fibrosis . It alleviates the inflammatory response, reduces oxidative stress, and inhibits epithelial–mesenchymal transition (EMT), which are all key factors in the development of pulmonary fibrosis.

Inhibition of NLRP3 Inflammasome Activation

The compound’s ability to substantially reduce the activation of the NLRP3 inflammasome suggests its utility in treating diseases where inflammation plays a key role . This includes a range of chronic inflammatory conditions beyond pulmonary fibrosis.

Modulation of Calcium Concentration in Cells

NecroX-5 has been reported to modulate intracellular calcium levels . This is significant because calcium signaling is involved in various cellular processes, including cell proliferation and apoptosis, which are critical in cancer progression.

Reduction of Rho-Family GTPase Expression

By decreasing the mRNA and protein expression levels of Cdc42, Rac1, and RhoA in melanoma cells, NecroX-5 impacts cell motility and morphology . This reduction is associated with a decrease in metastatic potential, offering a novel approach to cancer treatment.

Safety And Hazards

NecroX-5 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to skin, eyes, and respiratory tract . It is not flammable or combustible .

Propriétés

IUPAC Name

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWDIWEZYRVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NecroX-5

Q & A

Q1: What is the primary mechanism of action of NecroX-5?

A1: NecroX-5 primarily acts as a mitochondrial reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress-induced damage. [, , , ] It has also been shown to inhibit the mitochondrial calcium uniporter, preventing mitochondrial calcium overload. [, ]

Q2: What are the downstream effects of NecroX-5's ROS scavenging activity?

A2: By scavenging mitochondrial ROS, NecroX-5 prevents the collapse of mitochondrial membrane potential, improves mitochondrial oxygen consumption, and limits myocardial damage during hypoxia/reoxygenation injury. [, ] It also inhibits NLRP3 inflammasome activation, reducing the release of pro-inflammatory cytokines like IL-1β. [, , ]

Q3: How does NecroX-5 impact cell death pathways?

A3: NecroX-5 has been shown to inhibit both necrosis and necroptosis, pathological forms of cell death. [, , , ] This effect is particularly relevant in models of ischemia-reperfusion injury. [, ] It can also influence apoptosis, depending on the specific cell type and insult. [, ]

Q4: Does NecroX-5 affect cellular signaling pathways?

A4: Yes, research indicates that NecroX-5 modulates various signaling pathways. For instance, it suppresses the TNFα/Dcn/TGFβ1/Smad2 pathway, contributing to its anti-inflammatory and anti-fibrotic effects. [] It has also been shown to inhibit the AKT pathway by reducing intracellular calcium levels, leading to decreased cancer cell migration. []

Q5: What is the molecular formula and weight of NecroX-5?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of NecroX-5, they mention it is a derivative of cyclopentylamino carboxymethylthiazolylindole (NecroX). [] Further research and access to the full chemical structure are needed for a definitive answer.

Q6: Is there any spectroscopic data available for NecroX-5?

A6: The provided abstracts do not provide any information on the spectroscopic data of NecroX-5.

Q7: Are there studies on the material compatibility and stability of NecroX-5 for different applications?

A7: The provided research focuses on the biological activity of NecroX-5. Information on material compatibility and stability for non-biological applications is not discussed.

Q8: Does NecroX-5 exhibit any catalytic properties?

A8: The provided abstracts do not indicate any catalytic properties associated with NecroX-5. Its primary mode of action revolves around its antioxidant and cell signaling modulation capabilities.

Q9: Have computational methods been used to study NecroX-5?

A9: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models to study NecroX-5.

Q10: How stable is NecroX-5 under various storage conditions?

A10: The abstracts do not provide information on the stability of NecroX-5 under various storage conditions.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding NecroX-5?

A11: The provided abstracts are focused on the therapeutic potential of NecroX-5 and do not include information regarding specific SHE regulations.

Q12: What is the ADME profile (absorption, distribution, metabolism, excretion) of NecroX-5?

A12: The provided research primarily focuses on the in vitro and in vivo effects of NecroX-5. Details about its ADME profile are not extensively discussed.

Q13: What is the in vivo efficacy of NecroX-5 in preclinical models?

A15: NecroX-5 has demonstrated efficacy in various preclinical models, including: * Acute lung injury: Reduces lung inflammation, plasma exudation, and histologic changes in LPS-induced lung injury models. [, ] * Retinal degeneration: Protects retinal neurons and improves retinal function in rodent models induced by N-methyl-N-nitrosourea and blue light exposure. [] * Ischemic reperfusion injury: Improves flap survival and reduces inflammation in a rat skin flap model. [] * Hypertension: Attenuates the development of hypertension in male spontaneously hypertensive rats. [, ] * Breast cancer metastasis: Inhibits lung metastasis and cell migration in a mouse model. []

Q14: Have any clinical trials been conducted with NecroX-5?

A14: The provided abstracts do not mention any clinical trials conducted with NecroX-5.

Q15: Are there known resistance mechanisms to NecroX-5?

A15: The development of resistance to NecroX-5 is not discussed in the provided abstracts.

Q16: What is the toxicological profile of NecroX-5?

A16: The provided abstracts primarily focus on the therapeutic potential of NecroX-5. While no severe adverse effects are reported, comprehensive toxicological data and long-term effect studies are not discussed.

Q17: Are there any identified biomarkers for NecroX-5 efficacy or toxicity?

A17: The provided research does not identify specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects of NecroX-5.

Q18: What analytical methods are used to characterize and quantify NecroX-5?

A18: Details regarding the specific analytical methods used for characterizing and quantifying NecroX-5 are not provided in the abstracts.

Q19: What quality control measures are in place for NecroX-5 development and manufacturing?

A19: The abstracts do not provide information on quality control and assurance measures for NecroX-5.

Q20: Does NecroX-5 elicit any immunogenic or immunological responses?

A20: The abstracts do not mention any information about NecroX-5's potential to induce an immune response.

Q21: Does NecroX-5 interact with drug transporters?

A21: Information about NecroX-5's interactions with drug transporters is not found within the provided abstracts.

Q22: Can NecroX-5 induce or inhibit drug-metabolizing enzymes?

A22: The provided research does not discuss any potential for NecroX-5 to induce or inhibit drug-metabolizing enzymes.

Q23: What is the biocompatibility and biodegradability profile of NecroX-5?

A23: While the research highlights the protective effects of NecroX-5 in various biological systems, specific details regarding its biocompatibility and biodegradability are not explicitly provided.

Q24: Are there specific strategies for recycling or managing NecroX-5 waste?

A24: The abstracts focus on the therapeutic potential of NecroX-5 and do not discuss strategies for its recycling or waste management.

Q25: What research infrastructure and resources are crucial for advancing NecroX-5 research?

A25: While not explicitly stated in the abstracts, crucial resources for further research would include: * Access to the full chemical structure and synthesis protocols for NecroX-5. * Standardized in vitro and in vivo models for studying various disease conditions. * High-throughput screening platforms for evaluating the activity of NecroX-5 and its analogs. * Advanced imaging techniques to monitor real-time drug distribution and target engagement.

Q26: What are the historical milestones in NecroX-5 research?

A26: The provided abstracts represent a snapshot of current research on NecroX-5. Specific historical milestones or a detailed timeline of its development are not provided.

Q27: What are the potential cross-disciplinary applications of NecroX-5?

A31: Given its protective effects against oxidative stress and modulation of inflammation and fibrosis, NecroX-5 holds potential for cross-disciplinary applications in: * Cardiology: Treatment of ischemia-reperfusion injury, heart failure, and other cardiovascular diseases. [, , ] * Pulmonology: Management of acute lung injury, acute respiratory distress syndrome, and pulmonary fibrosis. [, , , ] * Neurology: Treatment of neurodegenerative diseases such as Parkinson's disease and retinal degeneration. [, , ] * Oncology: Adjuvant therapy to prevent metastasis and improve the efficacy of existing cancer treatments. [, ] * Dermatology: Treatment of inflammatory skin conditions like atopic dermatitis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.